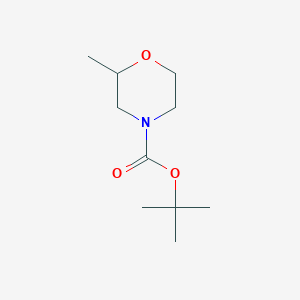

tert-Butyl 2-methylmorpholine-4-carboxylate

Description

Contextualization of N-Boc-Protected Morpholines as Key Heterocyclic Scaffolds in Synthetic Endeavors

The use of the tert-butoxycarbonyl (Boc) group as a protecting strategy for the nitrogen atom in morpholines is a cornerstone of contemporary synthetic organic chemistry. lookchem.com The Boc group offers a robust yet readily cleavable shield for the secondary amine of the morpholine (B109124) ring, preventing its participation in undesired side reactions while allowing for chemical modifications at other positions of the scaffold. nih.govresearchgate.net This protection is typically achieved by reacting the morpholine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org

The stability of the N-Boc group under a wide range of reaction conditions, excluding strong acids, makes it compatible with numerous synthetic operations. nih.govwikipedia.org This stability allows chemists to perform complex transformations on substituents attached to the carbon atoms of the morpholine ring without disturbing the protected nitrogen. Once the desired modifications are complete, the Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol (B129727), to reveal the free amine for further functionalization. wikipedia.orgresearchgate.net This strategic use of protection and deprotection makes N-Boc-protected morpholines invaluable intermediates in the multi-step synthesis of intricate molecules, including pharmaceutical agents and natural products. lookchem.comacs.org

The versatility of the morpholine scaffold, combined with the practicality of Boc protection, has led to its widespread use as a building block in the synthesis of compounds with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. ijprems.come3s-conferences.org

Significance of Chiral Morpholine Derivatives in Asymmetric Synthesis

Chiral morpholine derivatives, where one or more carbon atoms are stereocenters, are of paramount importance in the field of asymmetric synthesis. nih.gov These enantiomerically pure or enriched scaffolds serve as crucial building blocks and chiral auxiliaries for the synthesis of stereochemically defined molecules, which is particularly critical in drug development where different enantiomers of a drug can have vastly different biological activities. nih.gov

The synthesis of chiral morpholines can be challenging, often requiring stoichiometric amounts of chiral starting materials or reagents. nih.govsemanticscholar.org However, significant progress has been made in developing catalytic asymmetric methods to construct these valuable heterocycles with high enantioselectivity. nih.govrsc.orgrsc.org For instance, asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts has proven effective for producing 2-substituted chiral morpholines in high yields and with excellent enantiomeric excess (up to 99% ee). nih.govrsc.org Other strategies include organocatalytic approaches and diastereoselective syntheses that build the chiral center before or during the cyclization to form the morpholine ring. nih.govresearchgate.net

Once obtained, these chiral morpholine derivatives are employed in the synthesis of complex targets. semanticscholar.org For example, they are key intermediates in the preparation of bioactive compounds and drug candidates where the specific three-dimensional arrangement of atoms is essential for therapeutic efficacy. nih.gov The methyl group at the 2-position in tert-butyl 2-methylmorpholine-4-carboxylate, for instance, introduces a chiral center adjacent to the ring oxygen, making it a valuable precursor for molecules requiring this specific stereochemistry.

Research Landscape Surrounding this compound and Analogues

This compound is a specific N-Boc-protected chiral morpholine that serves as a versatile intermediate in organic synthesis. Its structure combines the key features discussed previously: an N-Boc protected morpholine ring and a chiral center at the C2 position, introduced by the methyl group.

Research involving this compound and its analogues primarily focuses on their synthesis and subsequent use as building blocks for more complex, often biologically active, molecules. unimi.it Synthetic routes to chiral 2-substituted N-Boc-morpholines, such as the hydroxymethyl analogue, have been developed from starting materials like epichlorohydrin, often in a manner that avoids chromatographic purification, allowing for high throughput. researchgate.netnih.gov

Analogues of this compound are widely used in medicinal chemistry. For example, related structures are integral components of kinase inhibitors for cancer therapy and antagonists for chemokine receptors. researchgate.netmdpi.com The specific stereochemistry and substitution pattern of the morpholine ring are often critical for the molecule's ability to interact with its biological target. Research has demonstrated that subtle changes to the morpholine scaffold can significantly impact the potency and selectivity of a drug candidate. e3s-conferences.org

The table below provides a summary of key properties and identifiers for the subject compound and a closely related intermediate.

| Property | This compound | tert-Butyl 2-formyl-2-methylmorpholine-4-carboxylate |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₁H₁₉NO₄ |

| Molecular Weight | 201.26 g/mol | 229.27 g/mol |

| Structure | Contains a methyl group at C2 | Contains a formyl group at C2 |

| Key Application | Chiral building block in synthesis | Intermediate for further functionalization |

| CAS Number | Not explicitly found | Not explicitly found |

| PubChem CID | Not explicitly found | 118905428 uni.lu |

The ongoing exploration of synthetic routes to and applications of this compound and its analogues underscores the enduring importance of the morpholine scaffold in the pursuit of novel chemical entities with potential therapeutic value. researchgate.netdntb.gov.ua

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8-7-11(5-6-13-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCYGCVDBMVSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634977 | |

| Record name | tert-Butyl 2-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062174-58-6 | |

| Record name | tert-Butyl 2-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects of Tert Butyl 2 Methylmorpholine 4 Carboxylate

Enantiomeric Forms: (R)-tert-Butyl 2-methylmorpholine-4-carboxylate and (S)-tert-Butyl 2-methylmorpholine-4-carboxylate

The presence of a single stereocenter at the C2 position results in the existence of two enantiomeric forms of tert-butyl 2-methylmorpholine-4-carboxylate:

(R)-tert-Butyl 2-methylmorpholine-4-carboxylate

(S)-tert-Butyl 2-methylmorpholine-4-carboxylate

These enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, including biological receptors and chiral catalysts, can differ significantly, leading to distinct biological effects or reaction outcomes. The spatial arrangement of the methyl group, the morpholine (B109124) ring, and the tert-butoxycarbonyl group around the chiral carbon atom defines the (R) or (S) configuration, as determined by the Cahn-Ingold-Prelog priority rules.

Methodologies for Enantioselective Synthesis

The selective synthesis of a single enantiomer of this compound is a key challenge and a significant area of research in asymmetric synthesis. Several strategies have been developed to achieve high enantiomeric purity.

Chiral Auxiliaries and Ligand-Mediated Approaches

One established method for controlling stereochemistry is the use of chiral auxiliaries. researchgate.net These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be removed. For the synthesis of chiral 2-substituted morpholines, chiral amino alcohols can serve as precursors, where the existing chirality directs the formation of the new stereocenter during the ring-closing step. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the general principle is a cornerstone of asymmetric synthesis.

Deracemization and Kinetic Resolution Techniques

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. Enzymatic kinetic resolution, in particular, has proven to be a powerful tool. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov This technique could theoretically be applied to a precursor of this compound, for example, by resolving a racemic 2-(hydroxymethyl)morpholine derivative before the introduction of the methyl group or through resolution of a racemic intermediate.

Deracemization, a process where one enantiomer is converted into the other to theoretically achieve a 100% yield of a single enantiomer, is a more advanced and less common technique for this class of compounds.

Configurational Stability and Stereochemical Integrity under Reaction Conditions

The configurational stability of the stereocenter at the C2 position is crucial for the utility of enantiomerically enriched this compound in subsequent synthetic steps. The N-tert-butoxycarbonyl (Boc) group generally provides good stability to the adjacent stereocenter. However, the integrity of the stereocenter can be compromised under certain reaction conditions. For instance, reactions involving the formation of a carbanion or a carbocation at the C2 position could lead to racemization if the intermediate is planar or inverts rapidly.

Studies on related N-Boc protected heterocyclic systems, such as N-Boc-2-lithiopyrrolidine, have shown that the barrier to enantiomerization can be influenced by the presence of ligands. nih.gov The morpholine ring itself typically adopts a stable chair conformation. It is important to consider that strong acidic or basic conditions, as well as elevated temperatures, could potentially lead to epimerization, especially if there are acidic protons alpha to a carbonyl group in a derivative of the target molecule. Careful selection of reaction conditions is therefore essential to maintain the stereochemical purity of the compound throughout a synthetic sequence.

Diastereomeric Purity Assessment in Derivatives

When an enantiomerically pure form of this compound is used in a reaction that introduces a new chiral center, a mixture of diastereomers can be formed. The assessment of the diastereomeric purity of these products is a critical aspect of stereocontrolled synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the ratio of diastereomers. The different spatial arrangement of the atoms in diastereomers often leads to distinct chemical shifts for corresponding nuclei. thieme-connect.de The use of chiral derivatizing agents, such as Mosher's acid, can convert enantiomers into diastereomers with more easily distinguishable NMR signals. ntu.edu.sg

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for separating and quantifying enantiomers. csfarmacie.cz For the analysis of diastereomers, standard achiral HPLC is often sufficient, as diastereomers have different physical properties and can be separated on conventional stationary phases. mdpi.com The choice of the column and the mobile phase is critical for achieving good separation of the diastereomeric peaks, allowing for accurate determination of their ratio. ntu.edu.sg

The following table provides a summary of analytical techniques used for stereochemical analysis:

| Analytical Technique | Application for Stereochemical Analysis | Key Considerations |

| NMR Spectroscopy | Determination of diastereomeric ratio (d.r.). | Signals for each diastereomer must be resolved. Chiral derivatizing agents can be used for enantiomeric excess (e.e.) determination. |

| Chiral HPLC | Determination of enantiomeric excess (e.e.). | Requires a chiral stationary phase. Method development is often necessary to achieve separation. |

| Achiral HPLC | Determination of diastereomeric ratio (d.r.). | Diastereomers must have different retention times on a standard column. |

Synthetic Methodologies for Tert Butyl 2 Methylmorpholine 4 Carboxylate and Its Precursors

Strategies for Constructing the Morpholine (B109124) Ring System

A common and direct approach to the morpholine ring involves the cyclization of appropriately substituted amino alcohols. This strategy often requires a two-carbon electrophile to react with the amino alcohol, forming the two C-O and C-N bonds necessary to complete the heterocyclic ring. A prevalent method involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride. chemrxiv.org This process typically involves two steps: amide bond formation followed by an intramolecular cyclization. The resulting morpholinone can then be reduced to the desired morpholine. chemrxiv.org

Another approach is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The substrates for this reaction can be prepared in a few steps from commercially available N-protected amino alcohols. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-aryl ethanolamine derivative | R¹Br, NaOtBu, Pd(OAc)₂, P(2-furyl)₃, toluene (B28343), 105 °C | Substituted morpholine | Moderate to good | nih.gov |

| N-protected amino alcohol | 1. NaH, allyl bromide; 2. Boc-cleavage; 3. Pd-catalyzed N-arylation | N-aryl ethanolamine derivative | Moderate to good | nih.gov |

| 1,2-amino alcohol | Chloroacetyl chloride, then reduction (e.g., with a boron or aluminum hydride) | Morpholine | Not specified | chemrxiv.org |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including those containing heteroatoms like nitrogen and oxygen. wikipedia.org This reaction utilizes metal catalysts, typically containing ruthenium, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and volatile ethylene. wikipedia.org The versatility of RCM allows for the synthesis of 5- to 30-membered rings, polycycles, and various heterocycles. wikipedia.org

While direct examples for the synthesis of tert-butyl 2-methylmorpholine-4-carboxylate via RCM are not prevalent in the provided literature, the general applicability of this method to nitrogen- and oxygen-containing heterocycles suggests its potential. wikipedia.orgorgsyn.org For instance, the RCM approach has been successfully used in the synthesis of the seven-membered azapane ring in a cathepsin K inhibitor. orgsyn.org Key to a successful RCM reaction is the choice of catalyst and the management of potential side reactions, such as alkene isomerization. orgsyn.orgorgsyn.org

| Diene Substrate | Catalyst | Conditions | Product | Key Considerations | Reference |

| Diallyl amine derivative | Grubbs' catalyst (1st or 2nd generation) | Dilute solution in a non-polar solvent (e.g., toluene, CH₂Cl₂) | Unsaturated morpholine precursor | Catalyst loading, solvent purity, and potential for isomerization. orgsyn.orgorgsyn.org | orgsyn.orgorgsyn.org |

| Tripeptide-derived diene | Ruthenium catalyst | Optimized for high concentration (0.2 M) | 15-membered macrocycle | Minimizing dimer formation and equilibrating oligomers to the desired product. orgsyn.org | orgsyn.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to complex molecules like morpholines. acs.orgmdpi.com An example is the Ugi multicomponent reaction followed by an intramolecular SN2 cyclization to assemble substituted morpholine rings. acs.org This approach allows for the rapid and diverse synthesis of piperazines and morpholines. acs.org Another MCR approach involves the reaction of epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin to produce 2,2,6-trisubstituted morpholines. mdpi.comacs.org This method is advantageous as the products retain a chloride handle suitable for further chemical modification. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield | Reference |

| Amine | Aldehyde/Ketone | Isocyanide | NaN₃ | Morpholine derivative (after cyclization) | Good to excellent | acs.org |

| Epichlorohydrin | N-bromosuccinimide | Nosyl amide | Olefin | 2,2,6-Trisubstituted morpholine | Good | mdpi.comacs.org |

| Nitromethane | Carbon disulfide | Aziridine | - | Morpholine-2-thione derivative | High | iau.ir |

Introduction and Manipulation of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The introduction of the Boc group onto the nitrogen of the morpholine ring is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and straightforward. The removal of the Boc group is commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). acs.org

| Substrate | Reagent for Protection | Conditions for Protection | Reagent for Deprotection | Conditions for Deprotection | Reference |

| 2-Methylmorpholine (B1581761) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, NaHCO₃), solvent (e.g., CH₂Cl₂, THF) | Trifluoroacetic acid (TFA) | CH₂Cl₂, room temperature | acs.org |

| Mono-protected amine | Di-tert-butyl dicarbonate (Boc₂O) | Not specified | Trifluoroacetic acid (TFA) | CH₂Cl₂, room temperature | acs.org |

The Boc protecting group can influence the reactivity and regioselectivity of subsequent functionalization reactions. While the primary role of the Boc group is protection, its steric bulk and electronic effects can direct reactions to other positions on the heterocyclic ring. For instance, in the context of other N-Boc protected heterocycles like 1,3-oxazinanes, enantioselective lithiation mediated by sparteine (B1682161), followed by transmetallation and coupling, allows for regioselective functionalization at either the C4 or C5 positions. researchgate.net Such strategies could potentially be adapted for the regioselective functionalization of Boc-protected morpholines.

Furthermore, the nitrogen of the carbamate itself is generally unreactive towards nucleophiles and electrophiles under neutral or basic conditions, effectively preventing side reactions at the nitrogen atom while modifications are made elsewhere on the molecule. The regioselective functionalization of unprotected carbazoles with donor-acceptor cyclopropanes has been demonstrated to occur at either the nitrogen or the C3 position depending on the choice of a Lewis or Brønsted acid catalyst, respectively, showcasing how reaction conditions can dictate the site of functionalization in heterocyclic systems. nih.gov

| Substrate | Reagents and Conditions | Product of Functionalization | Regioselectivity | Reference |

| Boc-1,3-oxazinane | 1. Sparteine-mediated lithiation; 2. Transmetallation to zinc; 3. Negishi coupling | C4- or C5-functionalized product | Ligand-controlled and switchable | researchgate.net |

| Unprotected carbazole | Donor-acceptor cyclopropane, Sc(OTf)₃ (Lewis acid) | N-H functionalized carbazole | N-selective | nih.gov |

| Unprotected carbazole | Donor-acceptor cyclopropane, TfOH (Brønsted acid) | C-H functionalized carbazole | C3-selective | nih.gov |

Stereocontrolled Synthesis Pathways

The absolute configuration of the methyl group at the C-2 position of this compound is crucial for its function in larger molecules. Therefore, synthetic routes must be designed to control this stereochemistry with a high degree of precision. Two primary strategies are employed for this purpose: utilizing naturally occurring chiral molecules in chiral pool synthesis and creating the desired stereocenter from achiral precursors via asymmetric catalysis.

Chiral pool synthesis leverages the abundance of enantiomerically pure starting materials, such as amino acids and carbohydrates, to construct complex chiral molecules. Amino acids, in particular, serve as versatile precursors for chiral morpholine derivatives. For instance, a common strategy involves the use of enantiopure amino alcohols derived from natural amino acids.

A representative synthesis starts from a chiral amino alcohol, which is then elaborated through a series of steps to form the morpholine ring. For example, a multi-step sequence can be employed starting from an N-Boc protected amino alcohol. This approach ensures that the stereochemistry of the starting material is transferred to the final product. A synthesis of a related substituted morpholine, tert-butyl (3S,5R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylmorpholine-4-carboxylate, illustrates this principle, starting from a chiral precursor and proceeding through a tosylate intermediate before cyclization. unimi.it This method provides excellent control over the stereochemistry at multiple centers within the morpholine ring.

Table 1: Example of a Chiral Pool Synthesis Step for a Substituted Morpholine unimi.it

| Starting Material | Reagents | Product | Yield |

| (S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propoxy)propan-2-yl 4-methylbenzenesulfonate | 60% NaH in THF | tert-butyl (3S,5R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylmorpholine-4-carboxylate | 81% |

This table demonstrates a key cyclization step in a chiral pool approach to a disubstituted morpholine, where the stereocenters are derived from a chiral precursor.

De novo asymmetric synthesis involves the creation of the desired stereocenter during the reaction sequence, often through the use of a chiral catalyst. One of the most powerful methods for this is the asymmetric hydrogenation of a prochiral precursor. nih.govscispace.comnih.gov

For the synthesis of 2-substituted chiral morpholines, this approach typically involves the hydrogenation of an unsaturated morpholine precursor, also known as a dehydromorpholine. nih.govscispace.com A rhodium-based catalyst, featuring a chiral bisphosphine ligand, is often employed to achieve high enantioselectivity. The choice of ligand is critical for inducing facial selectivity in the addition of hydrogen across the double bond. This method has been successfully applied to a variety of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in high yields and with excellent enantiomeric excess (ee). nih.govscispace.comnih.gov The N-protecting group on the morpholine ring can influence the reactivity and selectivity of the hydrogenation.

Table 2: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine nih.govscispace.com

| Substrate | Catalyst | Solvent | Yield | Enantiomeric Excess (ee) |

| N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | Dichloromethane | >99% | 92% |

This table provides representative data for the de novo asymmetric synthesis of a 2-substituted N-Boc morpholine derivative via rhodium-catalyzed hydrogenation, demonstrating the high efficiency and stereoselectivity of this approach.

Process Intensification and Scalability Studies for Production

Moving from laboratory-scale synthesis to industrial production requires consideration of process efficiency, safety, and sustainability. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and telescoped reactions (combining multiple steps without intermediate purification). mit.edunih.govnih.govrsc.org

The synthesis of heterocyclic compounds like morpholines is well-suited for adaptation to continuous flow systems. For example, a two-step telescoped continuous flow process has been developed for the synthesis of thiomorpholine, a related sulfur-containing heterocycle. nih.gov This process involves a photochemical thiol-ene reaction followed by an in-line cyclization. The principles of this approach, such as precise control over residence time and reaction temperature, can be applied to the synthesis of this compound. Such a setup would allow for rapid and efficient production while minimizing the handling of potentially hazardous intermediates.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Heterocycle nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 2-54 hours | ~20 minutes residence time |

| Safety | Handling of larger volumes of reagents and intermediates | Smaller reaction volumes, enhanced heat dissipation |

| Scalability | Often requires larger reactors | Achieved by running the system for longer durations |

| Process Control | More challenging to maintain homogeneity | Precise control over temperature, pressure, and mixing |

This table highlights the key advantages of adapting synthetic routes for heterocyclic compounds to continuous flow processes.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.org Key principles include the use of safer solvents and reagents, maximizing atom economy, and improving energy efficiency.

In the context of morpholine synthesis, greener approaches are being developed. A notable example is the use of ethylene sulfate as a less hazardous alternative to chloroacetyl chloride for the annulation of 1,2-amino alcohols to form the morpholine ring. chemrxiv.org This method is a two-step, redox-neutral protocol that proceeds in high yield using inexpensive reagents.

The efficiency of a synthetic route can be quantified using green chemistry metrics such as Atom Economy (AE) and Process Mass Intensity (PMI).

Atom Economy (AE): A measure of the proportion of reactant atoms that are incorporated into the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more environmentally friendly and efficient process.

By selecting synthetic pathways with high atom economy and optimizing reaction conditions to reduce solvent usage and waste generation, the production of this compound can be made more sustainable.

Table 4: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Definition | Ideal Value | Significance |

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | 100% | Measures the efficiency of atom incorporation. |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Reflects the total waste generated in the process. |

This table defines key green chemistry metrics used to assess the environmental impact and efficiency of a chemical synthesis.

Reactivity and Synthetic Transformations of Tert Butyl 2 Methylmorpholine 4 Carboxylate

Functional Group Interconversions on the Morpholine (B109124) Ring and Side Chains

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role in modulating the reactivity of the morpholine ring. While it stabilizes the amine against many conditions, its removal or the activation of adjacent positions allows for a range of synthetic modifications.

Alkylation and Acylation Reactions

The primary sites for alkylation and acylation on tert-butyl 2-methylmorpholine-4-carboxylate are the nitrogen atom and the carbon atoms adjacent to the ring heteroatoms (positions C3 and C5).

N-Alkylation and N-Acylation: The Boc group is designed for protection and is generally stable; therefore, direct alkylation or acylation on the nitrogen is not feasible without its removal. The standard protocol involves the deprotection of the Boc group, typically under acidic conditions (e.g., using trifluoroacetic acid or HCl), to yield the secondary amine, 2-methylmorpholine (B1581761). This free amine can then readily undergo standard N-alkylation or N-acylation reactions with various electrophiles, such as alkyl halides or acyl chlorides, to introduce a wide range of substituents at the N4 position.

C-Alkylation and C-Acylation: Functionalization of the carbon skeleton of the morpholine ring can be achieved through directed metallation. The positions alpha to the ring oxygen (C3 and C5) are susceptible to deprotonation by a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like sparteine (B1682161) or TMEDA. This generates a lithiated intermediate that can be trapped with various electrophiles, including alkyl halides or acylating agents. whiterose.ac.ukbeilstein-journals.org This methodology, extensively developed for N-Boc-protected saturated heterocycles like piperazines and pyrrolidines, allows for the stereoselective introduction of substituents on the morpholine ring. whiterose.ac.ukbeilstein-journals.orgnih.gov

Oxidation and Reduction Chemistry of Ring Heteroatoms and Substituents

The heteroatoms and substituents of the morpholine ring can be selectively oxidized or reduced to introduce new functionalities.

Oxidation:

Nitrogen Heteroatom: While the N-Boc group is in place, the nitrogen is resistant to oxidation. However, after deprotection and subsequent N-alkylation to form an N-alkyl-2-methylmorpholine, the tertiary amine can be oxidized to the corresponding N-oxide. This transformation is analogous to the synthesis of N-methylmorpholine N-oxide (NMO), a widely used co-oxidant in organic synthesis. researchgate.net

Ring Substituents: Direct oxidation of the C2-methyl group is a challenging transformation. A more common strategy involves the use of derivatives such as tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which is accessible synthetically. nih.gov The primary alcohol of this derivative can be oxidized to an aldehyde using standard reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, or further to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Reduction: Reduction reactions typically target functional groups introduced through oxidation. For instance, if a ketone or aldehyde is present on the morpholine ring (e.g., at the C3 position via lithiation and reaction with an aldehyde), it can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Similarly, a carboxylic acid substituent at the C2 position can be reduced to a primary alcohol.

Halogenation and Hydrohalogenation Reactions

Direct halogenation of the saturated C-H bonds of the morpholine ring is generally not selective and can be difficult to control. More effective strategies involve constructing the ring from precursors that already contain a halogen. One such method is the Lewis acid-catalyzed reaction of a halo-styrene derivative with an N-protected ethanolamine (B43304). nih.gov For example, reacting an N-sulfonyl protected ethanolamine with a bromostyrene in the presence of N-bromosuccinimide (NBS) and a Lewis acid like indium(III) triflate can yield a 2-(bromophenyl)-substituted morpholine. nih.gov This demonstrates a viable route to introduce a halogenated substituent onto the morpholine scaffold, which can then serve as a handle for further transformations.

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds, significantly expanding the structural diversity of molecules built from the morpholine scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgillinois.edu While applying this reaction directly to a halogenated this compound is plausible, an alternative and well-documented strategy involves converting the morpholine derivative itself into the organoboron partner. whiterose.ac.ukbris.ac.uk

This approach leverages the directed lithiation chemistry described previously. The key steps are:

Directed Lithiation: The N-Boc-2-methylmorpholine is treated with a strong base like s-BuLi to selectively deprotonate one of the carbon atoms alpha to a heteroatom, for instance, at the C3 position. whiterose.ac.uk

Borylation: The resulting lithiated intermediate is then quenched with a boron electrophile, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate) or a boronic ester (e.g., isopropoxy-pinacolborane), to form a morpholine-boronic ester. whiterose.ac.ukbris.ac.uk This step effectively converts the C-H bond into a C-B bond.

Suzuki-Miyaura Coupling: The newly synthesized morpholine-boronic ester can then participate in a standard Suzuki-Miyaura cross-coupling reaction. In the presence of a palladium catalyst (such as Pd(OAc)₂ or Pd(dppf)Cl₂), a base (like K₂CO₃ or Cs₂CO₃), and an aryl or vinyl halide/triflate, a new carbon-carbon bond is formed at the C3 position of the morpholine ring. whiterose.ac.uknih.gov

This lithiation-borylation-coupling sequence provides a powerful and regioselective method for the C-H arylation or vinylation of the morpholine ring, enabling the synthesis of complex derivatives that would be difficult to access through other means.

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide or triflate. This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.

The general mechanism proceeds via a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

Transmetalation: The organic group is transferred from the organostannane to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.org

While specific examples detailing the Stille coupling of this compound are not extensively documented in peer-reviewed literature, its participation would necessitate its conversion into either a stannane (B1208499) or a halide derivative. For instance, bromination of the morpholine ring would furnish a suitable electrophile for coupling with various organostannanes.

Kumada Cross-Coupling

The Kumada coupling is a carbon-carbon bond-forming reaction between a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first cross-coupling methods developed and remains useful, particularly for its economic advantages. organic-chemistry.org

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org A key challenge in Kumada couplings is the high reactivity of the Grignard reagent, which limits the tolerance for sensitive functional groups like carbonyls and acidic protons. wikipedia.org

For this compound to be utilized in a Kumada coupling, it would need to be functionalized. Conversion to a Grignard reagent would be challenging due to the Boc group, but halogenation of the morpholine ring would provide a viable coupling partner for reaction with various aryl or alkyl Grignard reagents.

Hiyama Cross-Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the silicon-carbon bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or under basic conditions. The reaction is noted for the low toxicity of the silicon byproducts.

Detailed research on the Hiyama coupling specifically involving the this compound scaffold is limited. Participation would require the synthesis of either a halo-substituted or an organosilyl-substituted 2-methylmorpholine derivative.

Grignard Reactions and Organometallic Additions

Grignard reagents are potent nucleophiles that readily add to electrophilic carbon atoms, most notably carbonyl groups. masterorganicchemistry.com While the parent compound this compound lacks a suitable electrophilic center for Grignard addition, its derivatives, such as those containing aldehyde or ketone functionalities, are excellent substrates for such reactions.

For example, the related compound tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate can react with various Grignard reagents to yield secondary alcohols. uni.lu This reaction provides a straightforward method for introducing new carbon substituents at the 2-position of the morpholine ring, leading to highly functionalized products. masterorganicchemistry.com

| Grignard Reagent (R-MgX) | Electrophile | Product (after acidic workup) |

| Methylmagnesium bromide | tert-Butyl 2-formyl-2-methylmorpholine-4-carboxylate | tert-Butyl 2-(1-hydroxyethyl)-2-methylmorpholine-4-carboxylate |

| Phenylmagnesium bromide | tert-Butyl 2-formyl-2-methylmorpholine-4-carboxylate | tert-Butyl 2-(hydroxy(phenyl)methyl)-2-methylmorpholine-4-carboxylate |

| Vinylmagnesium bromide | tert-Butyl 2-formyl-2-methylmorpholine-4-carboxylate | tert-Butyl 2-(1-hydroxyallyl)-2-methylmorpholine-4-carboxylate |

This table represents potential Grignard addition reactions based on established chemical principles.

Aldol (B89426) and Related Condensation Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate ion to a carbonyl compound. masterorganicchemistry.com For a derivative of this compound to undergo an aldol reaction, it must possess an enolizable carbonyl group.

A substrate like tert-butyl 2-methyl-3-oxomorpholine-4-carboxylate, for instance, could serve as the enolate precursor. Deprotonation at the C2 position would generate a nucleophilic enolate, which could then react with an aldehyde or ketone electrophile. The resulting β-hydroxy ketone product can often be dehydrated upon heating to yield an α,β-unsaturated carbonyl compound, in what is known as an aldol condensation. youtube.com

| Enolate Precursor | Electrophile | Aldol Addition Product |

| tert-Butyl 2-methyl-3-oxomorpholine-4-carboxylate | Benzaldehyde | tert-Butyl 2-(hydroxy(phenyl)methyl)-2-methyl-3-oxomorpholine-4-carboxylate |

| tert-Butyl 2-methyl-3-oxomorpholine-4-carboxylate | Acetone | tert-Butyl 2-(1-hydroxy-1-methylethyl)-2-methyl-3-oxomorpholine-4-carboxylate |

| tert-Butyl 2-methyl-3-oxomorpholine-4-carboxylate | Cyclohexanone | tert-Butyl 2-(1-hydroxycyclohexyl)-2-methyl-3-oxomorpholine-4-carboxylate |

This table illustrates hypothetical aldol reactions to demonstrate the potential reactivity of a suitably functionalized morpholine scaffold.

Ugi Reaction Applications

The Ugi reaction is a four-component reaction (4-CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product known as a bis-amide. This multicomponent approach allows for the rapid generation of molecular complexity and is a cornerstone of diversity-oriented synthesis.

This compound can be envisioned as a precursor to the amine component for an Ugi reaction. Removal of the Boc protecting group under acidic conditions would liberate the secondary amine, 2-methylmorpholine. This amine could then be used as one of the four components in the Ugi reaction, allowing the incorporation of the 2-methylmorpholine scaffold into complex, peptide-like structures.

| Amine Component | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Potential Ugi Product |

| 2-Methylmorpholine | Benzaldehyde | Acetic acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-methylmorpholino)-2-phenylacetamide derivative |

| 2-Methylmorpholine | Cyclohexanone | Benzoic acid | Benzyl isocyanide | N-benzyl-1-(2-methylmorpholino)cyclohexanecarboxamide derivative |

This table outlines potential Ugi reaction combinations using the deprotected 2-methylmorpholine scaffold.

Carbon-Heteroatom Bond Forming Reactions

Carbon-heteroatom bond formation is crucial for modifying the properties and function of heterocyclic scaffolds. In the context of this compound, these reactions can occur at several positions after appropriate functionalization. For example, the hydroxyl group of a derivative like (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate can be transformed. bldpharm.com This alcohol can undergo O-alkylation or O-acylation to form ethers and esters, respectively. Furthermore, it can be converted into a better leaving group, such as a tosylate (tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate), which can then be displaced by various heteroatom nucleophiles (e.g., azides, thiols, secondary amines) to form new C-N, C-S, and C-O bonds. cymitquimica.com

Additionally, after removal of the Boc group, the secondary amine of the morpholine ring becomes a nucleophilic center for various C-N bond-forming reactions, including reductive amination, acylation to form amides, or participation in Buchwald-Hartwig amination reactions.

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides or pseudohalides and a primary or secondary amine. wikipedia.orglibretexts.org The deprotected form of the title compound, 2-methylmorpholine, serves as an effective cyclic secondary amine nucleophile in this transformation.

The reaction is typically carried out using a palladium precursor, such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂, in combination with a sterically hindered phosphine (B1218219) ligand. nih.gov The choice of ligand is critical to the reaction's success, with bulky, electron-rich ligands like XPhos or t-BuXPhos often providing excellent results. nih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle. libretexts.org

The general conditions involve heating the aryl halide, 2-methylmorpholine, palladium catalyst, ligand, and base in an inert solvent like toluene (B28343) or 1,4-dioxane. These reactions demonstrate broad functional group tolerance, making them highly valuable in complex molecule synthesis. libretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination with 2-Methylmorpholine This table presents illustrative reaction conditions based on established protocols for similar heterocyclic amines.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromotoluene | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | ~90 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | LiHMDS | 1,4-Dioxane | 100 | ~85 |

| 2-Iodopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~88 |

Chan-Lam Coupling Reaction

The Chan-Lam coupling provides an alternative, often milder, method for C-N bond formation, utilizing a copper catalyst instead of palladium. wikipedia.org This reaction couples an amine with an arylboronic acid, typically in the presence of a copper(II) source like copper(II) acetate (B1210297) (Cu(OAc)₂). organic-chemistry.org A key advantage of the Chan-Lam reaction is its tolerance for air and moisture, allowing it to be run in open flasks at or near room temperature. wikipedia.org

In this transformation, 2-methylmorpholine can be coupled with a variety of arylboronic acids. The reaction is often mediated by a base, such as pyridine (B92270) or triethylamine, which also acts as a ligand for the copper center. wikipedia.org Molecular sieves or other additives may be used to improve yields by sequestering water. rsc.org The scope of the reaction is broad, accommodating electronically diverse arylboronic acids. nih.govnih.gov

Table 2: Representative Conditions for Chan-Lam Coupling with 2-Methylmorpholine This table presents illustrative reaction conditions based on established protocols for similar secondary amines.

| Arylboronic Acid | Copper Source | Base/Ligand | Solvent | Temp. | Yield (%) |

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | ~93 |

| 4-Methoxyphenylboronic acid | CuCl | None | Methanol (B129727) | Room Temp | ~91 |

| 3-Thienylboronic acid | Cu(OAc)₂ | Et₃N | Toluene | 60 °C | ~82 |

Amidation and Esterification Reactions

While the parent compound this compound lacks a free carboxylic acid or amine for direct amidation or esterification, its derivatives, particularly those with a carboxyl group at the C2 position, are valuable substrates for these reactions. For instance, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid can be readily converted to amides and esters.

Amidation is typically achieved by activating the carboxylic acid. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to couple the acid with a primary or secondary amine. This reaction is generally performed in an aprotic solvent like dimethylformamide (DMF) at room temperature.

Esterification of the C2-carboxylic acid derivative can be accomplished through several methods. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄), provides a direct route to esters. masterorganicchemistry.com Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) allow for ester formation under mild, neutral conditions at room temperature. orgsyn.org

Ether and Thioether Formation

Derivatives of the title compound bearing a hydroxyl group, such as tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, are key precursors for synthesizing ethers and thioethers. The strategy typically involves a two-step process: activation of the alcohol followed by nucleophilic substitution.

The primary alcohol is first converted into a better leaving group, commonly a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting intermediate, tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, is a stable yet reactive electrophile. chemicalbook.com

Ether formation is achieved by reacting the tosylate with an alkoxide nucleophile (RO⁻) in an Sₙ2 reaction. This provides a versatile method for introducing a variety of alkyl or aryl ether linkages.

Thioether formation follows a similar Sₙ2 pathway, where the tosylate is treated with a thiolate nucleophile (RS⁻), which can be generated by deprotonating a thiol with a suitable base. Thiolates are excellent nucleophiles, and this reaction proceeds efficiently to form the corresponding thioether (sulfide). beilstein-journals.org

Ring-Opening and Rearrangement Reactions

The morpholine ring within this compound is generally stable under a wide range of synthetic conditions, including those used for cross-coupling and functional group manipulations at its substituents. The N-Boc group contributes to this stability. Consequently, ring-opening and rearrangement reactions of this specific scaffold are not commonly reported in the literature.

Ring-opening of N-acyl morpholine derivatives has been observed in specific contexts, such as the ring-opening polymerization of N-acyl morpholin-2-ones, but this involves a different substrate class with an embedded lactone functionality that activates the ring. nih.gov The synthesis of morpholines can proceed through the ring-opening of activated aziridines with haloalcohols, but this constitutes a ring-formation pathway rather than a reaction of a pre-formed morpholine. nih.gov

Significant structural rearrangement or degradation of the morpholine ring would likely require harsh conditions, such as treatment with strong Lewis acids or reducing agents at high temperatures, which may not be compatible with the tert-butyl carbamate (B1207046) protecting group. Under such conditions, cleavage of the C-O bonds within the morpholine ether linkage would be the anticipated pathway. However, these transformations are not typically employed as strategic synthetic steps due to a general lack of selectivity and predictability.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving derivatives of this compound are well-established in the broader context of organic chemistry.

Buchwald-Hartwig Amination: The catalytic cycle is understood to begin with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. wikipedia.org The amine (2-methylmorpholine) then coordinates to this complex. Deprotonation by the strong base generates a palladium amide intermediate. The final step is reductive elimination, which forms the C-N bond of the desired N-arylated morpholine product and regenerates the Pd(0) catalyst. wikipedia.org The bulky phosphine ligands are crucial for promoting the reductive elimination step and preventing undesired side reactions like β-hydride elimination.

Chan-Lam Coupling: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon, but a plausible pathway involves the formation of a copper(II)-aryl species through transmetalation from the boronic acid. wikipedia.org Coordination of the amine (2-methylmorpholine) to this complex, followed by a proposed oxidation to a Cu(III) intermediate, facilitates the reductive elimination step. wikipedia.org This final step forms the C-N bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

Derivatization and Analogues of Tert Butyl 2 Methylmorpholine 4 Carboxylate

Synthesis of Substituted tert-Butyl 2-methylmorpholine-4-carboxylate Derivatives

The synthesis of derivatives of this compound can be achieved by targeting various positions on the molecule. These include the C-2 methyl group, other carbons on the morpholine (B109124) ring, and the nitrogen atom itself following deprotection.

Modifications at the C-2 Methyl Group

The methyl group at the C-2 position is a primary site for introducing chemical diversity. It can be transformed into a variety of functional groups through established synthetic protocols. One common strategy involves its conversion into a hydroxymethyl group, creating (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. bldpharm.com This alcohol can then be activated, for example, by conversion to a tosylate like (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. chemicalbook.comnih.gov

Furthermore, the methyl group can be oxidized to an aldehyde, yielding tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate, which provides a handle for reactions such as reductive amination or Wittig olefination. uni.lu More extensive oxidation can produce a carboxylic acid at the C-2 position. This acid can then be coupled with amines to form amides, as exemplified by the synthesis of (2R,6S)-tert-butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. nih.gov

Table 1: Functional Group Transformations at the C-2 Methyl Position

| Initial Group | Reagent/Condition | Resulting Functional Group | Example Compound |

|---|---|---|---|

| Methyl (-CH₃) | Oxidation | Hydroxymethyl (-CH₂OH) | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate bldpharm.com |

| Hydroxymethyl (-CH₂OH) | Tosyl chloride | Tosyloxymethyl (-CH₂OTs) | tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate chemicalbook.com |

| Methyl (-CH₃) | Oxidation | Formyl (-CHO) | tert-Butyl 2-formyl-2-methylmorpholine-4-carboxylate uni.lu |

| Methyl (-CH₃) | Strong Oxidation | Carboxylic Acid (-COOH) | 4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid nih.gov |

| Carboxylic Acid (-COOH) | Amine, Coupling Agent | Amide (-CONH-R) | (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate nih.gov |

Functionalization of Other Ring Positions (C-3, C-5, C-6)

Introducing substituents at the C-3, C-5, and C-6 positions of the morpholine ring typically requires synthetic strategies that begin with appropriately substituted precursors rather than direct functionalization of the pre-formed this compound ring. The synthesis of enantiomerically pure morpholine building blocks often starts from chiral pool materials to control stereochemistry. unimi.it

For instance, synthetic routes have been developed to access optically pure 3-hydroxymethylmorpholine (B1309833) derivatives. unimi.it Similarly, substitution at the C-6 position, often in conjunction with C-2 substitution, is documented. An example is the (2R,6S)-disubstituted morpholine derivative which contains both a functionalized C-2 position and a C-6 methyl group. nih.gov These approaches highlight the modularity of morpholine synthesis, allowing for the preparation of a diverse library of substituted rings.

Table 2: Examples of Substitution at Various Ring Positions

| Position(s) | Substituent(s) | Precursor Strategy |

|---|---|---|

| C-3 | Hydroxymethyl | Synthesis from chiral amino diols unimi.it |

| C-5 | Methyl | Synthesis from chiral amino diols unimi.it |

| C-2, C-6 | Carbamoyl, Methyl | Synthesis from a disubstituted carboxylic acid precursor nih.gov |

Exploration of Morpholine Nitrogen Derivatization (beyond Boc protection)

The tert-butoxycarbonyl (Boc) group is a protecting group that masks the reactivity of the morpholine nitrogen. chem-station.com Its removal, typically under acidic conditions, liberates the secondary amine, which can then undergo a variety of derivatization reactions.

A common modification is N-alkylation. For example, the free morpholine can be N-methylated using dimethyl carbonate to produce N-methylmorpholine derivatives. asianpubs.org This reaction can proceed through an intermediate morpholine-4-carboxylic acid methyl ester, which then converts to the N-methyl product. asianpubs.orggoogle.com Besides alkylation, the secondary amine can be acylated to form amides, sulfonylated to form sulfonamides, or used in reductive amination reactions to introduce more complex substituents.

Table 3: Derivatization of the Morpholine Nitrogen Following Boc Deprotection

| Reaction Type | Reagent | Resulting N-Substituent |

|---|---|---|

| N-Alkylation | Dimethyl Carbonate (DMC) | Methyl (-CH₃) asianpubs.org |

| N-Acylation | Acyl Chloride (R-COCl) | Acyl (-COR) |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl (-SO₂R) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Alkyl (-CH₂R) |

Structural Analogue Design and Synthesis

The design of structural analogues of this compound involves more significant alterations to the core structure, such as varying the protecting group or modifying the size of the heterocyclic ring.

Variation of the Carbamate (B1207046) Protecting Group

Carbamates are widely used as protecting groups for amines in multi-step synthesis because they effectively reduce the basicity and nucleophilicity of the nitrogen atom. chem-station.comnih.gov While the tert-butoxycarbonyl (Boc) group is common, other carbamate-based protecting groups can be employed, each with distinct conditions for removal. masterorganicchemistry.com This allows for "orthogonal" protection strategies, where one group can be selectively removed in the presence of others. masterorganicchemistry.com

Common alternatives to Boc include the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions. masterorganicchemistry.com The choice of protecting group is a critical strategic decision in a synthetic plan, dictated by the stability of other functional groups present in the molecule.

Table 4: Comparison of Common Carbamate Protecting Groups for the Morpholine Nitrogen

| Protecting Group | Abbreviation | Typical Installation Reagent | Deprotection Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst organic-chemistry.org |

Heterocyclic Ring Expansion and Contraction Analogues

Altering the size of the morpholine ring leads to the synthesis of heterocyclic analogues with different conformational properties. Ring expansion and contraction reactions are powerful methods for creating larger or smaller ring systems from readily available precursors. wikipedia.orgetsu.edu

Ring Expansion: A six-membered morpholine ring could theoretically be expanded to a seven-membered 1,4-oxazepane (B1358080) ring. This can be achieved through reactions such as the Tiffeneau–Demjanov rearrangement, which involves the diazotization of a β-amino alcohol followed by a rearrangement that incorporates an adjacent carbon into the ring. wikipedia.org

Ring Contraction: Conversely, contraction to a five-membered oxazolidine (B1195125) ring is also a known transformation in heterocyclic chemistry. etsu.edu A common method for one-carbon ring contraction is the Wolff rearrangement of a cyclic α-diazoketone, which can be generated from a morpholin-3-one (B89469) precursor. wikipedia.org These transformations allow for the synthesis of novel heterocyclic scaffolds based on the original morpholine structure.

Table 5: Synthetic Strategies for Ring Size Modification

| Transformation | Starting Ring System | Target Ring System | Potential Key Reaction |

|---|---|---|---|

| Ring Expansion | Morpholine (6-membered) | 1,4-Oxazepane (7-membered) | Tiffeneau–Demjanov Rearrangement wikipedia.org |

| Ring Contraction | Morpholine (6-membered) | Oxazolidine (5-membered) | Wolff Rearrangement wikipedia.org |

Library Synthesis and Combinatorial Approaches

The morpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological targets. unimi.itnih.govresearchgate.net This versatility makes this compound and related structures valuable starting points for the construction of compound libraries for high-throughput screening in drug discovery. nih.gov Combinatorial chemistry techniques, which allow for the rapid synthesis of a large number of different but structurally related molecules, are well-suited for exploring the chemical space around the morpholine core. nih.govnih.gov

A key strategy in library synthesis is the use of a common intermediate that can be elaborated through various chemical reactions with a diverse set of reactants. For instance, a general solution-phase method has been developed for the preparation of a large library of substituted morpholine derivatives. nih.gov This approach started with a common intermediate, a mesylate derived from N-benzylethanolamine, which was then reacted with a wide array of phenols and other reagent classes to produce a library of over 8,000 potential products. nih.gov High-throughput robotic synthesis was employed to generate and characterize the library members, demonstrating the scalability of these methods. nih.gov

While not starting directly from this compound, such library synthesis strategies are directly applicable. The Boc-protected nitrogen of the parent compound allows for deprotection and subsequent derivatization, while the methyl group at the C-2 position provides a fixed structural element. Functional group handles can be introduced at other positions on the ring to serve as points for diversification. For example, spiroacetal scaffolds incorporating two morpholine rings have been developed as three-dimensional starting points for assembling compound libraries, offering access to novel and conformationally constrained molecules. acs.org These approaches underscore the importance of the morpholine motif in building diverse chemical libraries aimed at identifying new bioactive compounds. e3s-conferences.org

Table 2: Overview of a Representative Morpholine Library Synthesis

| Feature | Description |

|---|---|

| Library Goal | To produce a diverse library of substituted morpholine derivatives for general screening. nih.gov |

| Core Scaffold | Morpholine ring derived from a common intermediate (mesylate of N-benzylethanolamine). nih.gov |

| Synthesis Phase | Solution-phase synthesis. nih.gov |

| Key Intermediate | Mesylate (5) synthesized in three steps from N-benzylethanolamine (2). nih.gov |

| Diversification Points | Two points of diversity (R1 and R2) were introduced on the generic morpholine structure. nih.gov |

| Reagent Classes | R1 reagents consisted of 30 different phenols. R2 reagents included 275 compounds from five classes (e.g., aldehydes, carboxylic acids, isocyanates). nih.gov |

| Library Size | 8,250 potential products, with 7,907 unique members successfully synthesized and characterized. nih.gov |

| Technology Used | High-throughput chemistry using robotics for synthesis and purification. nih.gov |

| Analysis Method | Each library member was characterized by reversed-phase liquid chromatography-mass spectrometry (LC/MS). nih.gov |

Applications in Advanced Organic Synthesis As a Chiral Building Block

Role in the Asymmetric Synthesis of Complex Organic Molecules

No specific examples of tert-butyl 2-methylmorpholine-4-carboxylate being utilized as a key chiral building block in the asymmetric synthesis of a named complex organic molecule were identified in the search results. The literature confirms the general principle of using chiral morpholines for such purposes, but a direct application of this specific compound is not documented in the available resources. uni.lu

Utilization in the Construction of Nitrogen-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles is a vast field of organic chemistry, and morpholine (B109124) itself is such a heterocycle, no literature was found that describes the use of this compound as a starting material for the construction of different or more complex nitrogen-containing heterocyclic systems.

Precursor in Multistep Total Synthesis Strategies

A comprehensive search did not yield any published multistep total synthesis strategies for natural products or complex pharmaceutical agents where this compound is explicitly mentioned as a key precursor or intermediate. The total synthesis of natural products often relies on chiral building blocks, but the specific contribution of this compound has not been detailed in the retrieved literature. researcher.life

Application in Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy to create a library of structurally related compounds from a common intermediate. mdpi.com However, no studies were found that showcase the application of this compound as this central building block in a divergent synthesis pathway to generate molecular diversity.

Advanced Synthetic Methodologies and Techniques Applied to Tert Butyl 2 Methylmorpholine 4 Carboxylate Chemistry

Solid-Supported Synthesis Approaches

Solid-phase organic synthesis (SPOS) represents a powerful strategy for the construction of complex molecules and libraries of compounds. The core principle involves anchoring a starting material to an insoluble polymer support (resin), performing a series of chemical transformations, and finally cleaving the desired product from the support. A key advantage of this technique is the simplified purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

While a specific solid-phase synthesis for tert-Butyl 2-methylmorpholine-4-carboxylate is not extensively documented, the principles can be readily applied. A hypothetical approach could involve:

Anchoring: An appropriate precursor, such as a protected amino alcohol, is covalently linked to a solid support like Wang or Rink amide resin.

Cyclization: The resin-bound substrate is then subjected to reaction conditions to form the morpholine (B109124) ring. This could involve an intramolecular cyclization, where a tethered halo- or tosyl-group is displaced by a free hydroxyl or amine group.

Modification: Further modifications, such as the introduction of the methyl group at the 2-position, could be performed while the molecule is still attached to the resin.

Cleavage: Finally, the completed N-Boc protected 2-methylmorpholine (B1581761) is cleaved from the solid support, often using acidic conditions (e.g., trifluoroacetic acid), which simultaneously removes the resin and yields the final product in solution.

This method is particularly advantageous for creating libraries of related morpholine derivatives by varying the building blocks used in the synthetic sequence. nih.gov

Fluorous Synthesis Methodologies

Fluorous synthesis is a purification-focused technique that utilizes organofluorine compounds. It is conceptually similar to solid-phase synthesis but occurs in the liquid phase. In this method, a reactant is tagged with a "fluorous" group—a long, highly fluorinated alkyl chain (e.g., a perfluoroalkyl group). The unique solubility properties of these fluorous-tagged molecules allow for their selective separation from non-fluorinated (organic) reactants and by-products.

The purification process, known as fluorous solid-phase extraction (F-SPE), involves passing the reaction mixture through a cartridge containing a fluorinated stationary phase (like fluorous silica (B1680970) gel). The fluorous-tagged compound is retained, while non-fluorinated impurities are washed away with an organic solvent. The desired compound is then eluted using a fluorinated solvent.

For the synthesis of this compound, a fluorous tag could be temporarily attached to a precursor. For instance, a fluorous protecting group could be used on the nitrogen or a hydroxyl group of an amino alcohol intermediate. After the key cyclization and modification steps are completed, the fluorous tag would be removed to yield the final product. The primary benefit is the streamlined and highly efficient purification, avoiding traditional column chromatography.

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. They are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. lidsen.com Beyond their role as solvents, ILs can also act as catalysts or co-catalysts, influencing reaction rates and selectivity.

In the context of synthesizing this compound, ionic liquids can be employed in several ways:

As a Reaction Medium: The key intramolecular cyclization step to form the morpholine ring can be performed in an ionic liquid. The unique solvating properties of ILs can enhance the reaction rate and yield compared to conventional organic solvents. For example, morpholinium-based ionic liquids have been synthesized and used as effective reaction media. lidsen.comirantypist.com

As a Catalyst: Functionalized ILs, such as those containing acidic or basic moieties, can catalyze the necessary reactions. For instance, an acidic ionic liquid could promote the cyclization of an amino diol precursor.

Immobilized Ionic Liquids: To further simplify catalyst separation and recycling, the ionic liquid can be immobilized on a solid support like silica gel. This combines the catalytic benefits of the IL with the purification advantages of a heterogeneous system. Studies on the synthesis of carboxylate esters have shown that immobilized ILs can exhibit excellent catalytic activity and can be reused multiple times with minimal loss of performance. nih.gov

The use of ionic liquids offers a pathway to more sustainable and efficient synthetic processes for morpholine derivatives. mdpi.com

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy heats the entire volume of the sample simultaneously and efficiently. This leads to a rapid increase in temperature, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity. chim.itnih.gov

The synthesis of various morpholine-containing structures has been shown to benefit significantly from microwave irradiation. For example, the Claisen-Schmidt condensation reaction to form morpholine-based chalcones demonstrated a substantial improvement in both reaction time and yield when compared to conventional heating methods. mdpi.com This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. mdpi.com

Applying this technology to the synthesis of this compound could significantly shorten the time required for the cyclization step. The table below illustrates a typical comparison for a related morpholine synthesis, highlighting the advantages of the microwave-assisted approach.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 8-12 hours | 65-75% | mdpi.com |

| Microwave Irradiation | 5-15 minutes | 85-95% | mdpi.com |

Photoredox and Electrochemical Synthesis Applications

In recent years, photoredox and electrochemical synthesis have emerged as powerful tools for constructing complex molecules under exceptionally mild conditions. These methods utilize visible light or electricity, respectively, to generate highly reactive radical intermediates from stable precursors, enabling transformations that are often difficult to achieve with traditional thermal methods.

Photoredox Catalysis: This technique employs a photocatalyst (often an iridium or ruthenium complex) that absorbs visible light and initiates a single-electron transfer (SET) process. This has been successfully applied to the synthesis of morpholines. nih.gov For example, a photoredox-mediated cyclization can be used to construct the morpholine ring from acyclic precursors. rsc.org The reaction typically proceeds through the formation of an α-amino radical, which then undergoes cyclization. nih.govresearchgate.net This approach is noted for its high functional group tolerance and stereoselectivity. nih.gov

Electrochemical Synthesis: This method uses an electric current to drive oxidation or reduction reactions, avoiding the need for stoichiometric chemical oxidants or reductants. An efficient electrochemical synthesis of substituted morpholines has been developed via a decarboxylative intramolecular etherification. nih.gov In this process, an N-acyl amino acid derivative is anodically oxidized to generate a radical cation, which, after decarboxylation, forms a key radical intermediate that cyclizes to form the morpholine ring. This method is operationally simple and scalable. nih.gov The oxidation potential of morpholine itself has been studied, indicating its suitability for electrochemical transformations to form radical intermediates for C-N bond formation. mdpi.com

The table below summarizes key features of these advanced methods for morpholine synthesis.

| Methodology | Energy Source | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light | α-Amino Radical | Mild conditions, high functional group tolerance, stereoselective | nih.govrsc.org |

| Electrochemical Synthesis | Electricity | Radical Cation | Avoids chemical oxidants, scalable, operationally simple | nih.gov |

Theoretical and Computational Studies of Tert Butyl 2 Methylmorpholine 4 Carboxylate

Conformational Analysis and Energy Landscapes

The conformational preference of the morpholine (B109124) ring in tert-butyl 2-methylmorpholine-4-carboxylate is crucial for understanding its reactivity and interactions. Theoretical and computational studies, complemented by experimental data from related structures, indicate that the morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain.

In a closely related compound, (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, X-ray crystallography has confirmed that the morpholine ring exists in a chair conformation. nih.gov This arrangement allows the substituents to occupy positions that minimize unfavorable steric interactions. For this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the 2-methyl group.

Computational modeling, typically employing density functional theory (DFT) or ab initio methods, can be used to calculate the relative energies of these conformers. It is generally expected that the conformer with the 2-methyl group in the equatorial position will be lower in energy, thus representing the global minimum on the potential energy surface. This preference is due to the minimization of 1,3-diaxial interactions that would occur if the bulkier methyl group were in the axial position. The large tert-butoxycarbonyl (Boc) group on the nitrogen atom also influences the ring geometry, but its conformational flexibility is largely independent of the ring pucker.

The energy landscape of this compound would also include higher-energy boat and twist-boat conformations, which represent transition states or local minima for ring inversion. The energy barriers between the chair conformers are typically low enough to allow for rapid interconversion at room temperature, although the population of the higher-energy conformer is expected to be minimal.

Table 1: Predicted Relative Energies of this compound Conformers